N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-6-8-2-3-9-11-4-5-12(9)7-8/h4-5,8,10H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEJJRGJTKDCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC2=NC=CN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558403-76-1 | |
| Record name | ({5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules. Biology: It has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: The compound has been explored for its pharmacological properties, including its potential use as a therapeutic agent in various diseases. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)-N-methylmethanamine
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 161.21 g/mol
- SMILES : CNCC1=CN2C=CN=C2CC1
- Key Features : Features a tetrahydroimidazopyridine core with a methylamine substituent at the 6-position. The saturated pyridine ring enhances conformational flexibility compared to aromatic analogs .
Comparison with Structurally Similar Compounds
Structural Analog 1: N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
- Molecular Formula : C₁₈H₂₁N₃
- Molecular Weight : 279.38 g/mol
- Key Differences: Incorporates a p-tolyl group at position 2 and a dimethylamine substituent instead of methylamine. Higher lipophilicity (predicted logP = 3.5 vs. Pharmacological Relevance: No direct activity data, but similar imidazopyridine derivatives show antibacterial properties (e.g., zone of inhibition: 30–33 mm against E. coli) .
Structural Analog 2: N-Methyl-1-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine
- CAS : 2748487-90-1
- Key Differences :
- Methyl group at position 7 instead of 6 on the tetrahydroimidazopyridine ring.
- Impact : Positional isomerism alters steric interactions with biological targets. For example, 7-methyl analogs may exhibit reduced metabolic stability due to increased steric hindrance in cytochrome P450 binding pockets .
Structural Analog 3: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (CAS: 864068-82-6)
- Molecular Formula : C₉H₁₁N₃
- Key Differences :
Hydrazone-Functionalized Derivatives: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-Hydrazones
- Example: Compounds 8d, 8e, 8f (zones of inhibition: 22–33 mm against S. aureus and P. aeruginosa) .
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine is a compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₁₅N₃
- Molar Mass : 165.24 g/mol
- CAS Number : 1500012-34-9
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes cyclocondensation and alkylation reactions to form the tetrahydroimidazo structure, which is crucial for its biological activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial properties against various bacterial strains. Specifically, it has been identified as an inhibitor of Porphyromonas gingivalis glutaminyl cyclase (PgQC), which is important in the context of periodontal disease .
Neurotransmitter Modulation
Research suggests that structural analogs of this compound may modulate neurotransmitter systems. This indicates potential applications in treating neurological disorders such as depression and anxiety disorders.
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications at specific positions on the tetrahydroimidazo core can significantly influence biological activity. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-2-(4-pyridyl)imidazo[1,2-a]pyridine | Contains pyridine and imidazole rings | Antimicrobial |
| 1-Methyl-3-(5-methylthiazol-2-yl)urea | Urea derivative with thiazole | Anticancer |
| 4-Aminoquinoline | Quinoline structure | Antimalarial |
These findings suggest that the introduction of lipophilic moieties can enhance activity compared to simpler derivatives .
Study on Inhibition of PgQC
In a study focused on the inhibition of PgQC, various derivatives were synthesized to assess their efficacy. The introduction of a benzyl residue significantly improved inhibitory activity by a factor of 60 compared to acyclic derivatives. This highlights the importance of conformational preorganization in enhancing potency .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding modes of this compound within the active site of PgQC. The imidazole moiety interacts with zinc ions in the active site and forms hydrogen bonds with key residues, contributing to its inhibitory effects .
Q & A
Q. What are the standard synthetic routes for N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine?
Methodological Answer: The compound is typically synthesized via Mannich-type reactions or condensation reactions involving imidazo[1,2-a]pyridine precursors and methylamine derivatives. A common approach includes:
- Reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with methylamine in the presence of glacial acetic acid as a catalyst .
- Reaction conditions : Reflux in methanol for 16 hours, followed by purification via filtration and recrystallization. Yields up to 91.6% have been reported under optimized conditions (50–55°C, 3–4 hours) .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques :
- 1H/13C NMR : Key signals include δ 2.25–2.40 ppm (methyl groups) and aromatic protons at δ 7.04–8.10 ppm .
- IR spectroscopy : Peaks at 2944 cm⁻¹ (C-H stretching) and 1502 cm⁻¹ (C=N vibrations) confirm the imidazo[1,2-a]pyridine core .
- HRMS : Used to verify molecular ion peaks (e.g., m/z 280.4 [M+H]⁺) .
- HPLC : Purity assessment (>98% achieved via silica gel chromatography) .
Q. What biological activities have been studied for this compound?
Methodological Answer: While direct data on the compound is limited, structurally related imidazo[1,2-a]pyridine derivatives exhibit:
- Antimicrobial activity : Schiff base derivatives show efficacy against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis .
- CFTR modulation : Tetrahydroimidazo[1,2-a]pyridine carboxamides act as potentiators/inhibitors of cystic fibrosis transmembrane conductance regulators, evaluated via electrophysiological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer: Critical parameters include:
- Catalyst loading : Increasing glacial acetic acid concentration (e.g., 40% aqueous dimethylamine) enhances nucleophilic substitution efficiency .
- Temperature control : Maintaining 50–55°C during the reaction minimizes side-product formation .
- Purification : Use of silica gel chromatography or fractional recrystallization (e.g., with hexane/water) improves purity to >93% .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR data across solvents (e.g., CDCl3 vs. DMSO-d6) to account for solvent-induced shifts. For example, aromatic proton shifts in CDCl3 (δ 7.04–8.10 ppm) may vary in polar solvents .
- Complementary techniques : Use HRMS to confirm molecular formulas (e.g., exact mass matching for C18H12F2N4O: 339.1052) and IR to validate functional groups .
- Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous confirmation of stereochemistry .
Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the pyridine ring to enhance antimicrobial activity .
- Stereochemical variation : Synthesize enantiomers (e.g., (R,S)- vs. (S,R)-configurations) to assess chiral center impacts on CFTR binding .
- Bioisosteric replacement : Replace the methyl group with trifluoromethyl (CF3) to improve metabolic stability, as seen in related triazolopyridine derivatives .
Q. What strategies are recommended for evaluating compound stability under storage?
Methodological Answer:
- Accelerated stability studies : Store samples at 25°C/60% relative humidity for 6 months, monitoring degradation via HPLC .
- Light sensitivity : Use amber vials to prevent photodegradation, as imidazo[1,2-a]pyridines are prone to UV-induced ring-opening .
- Inert atmosphere : Store under argon to prevent oxidation of the tetrahydroimidazole ring .
Q. How can researchers address low bioavailability in preclinical studies?
Methodological Answer:
- Salt formation : Hydrochloride salts (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride) improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylate) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
